molecular formula C14H17I B2954011 1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane CAS No. 2287271-13-8

1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane

Cat. No. B2954011
CAS RN: 2287271-13-8
M. Wt: 312.194
InChI Key: UEJVGAQRWHDRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCP, also known as bicyclo[1.1.1]pentane, is a bioisosteric component found in drugs. Unlike naturally occurring compounds, BCP approximates the distance of a para-disubstituted benzene, which is often replaced in medicines to enhance treatment efficacy. Understanding its non-covalent interactions is crucial for predicting drug behavior at specific active sites .


Synthesis Analysis

BCP can be synthesized through various methods. One approach involves the co-crystallization of iodo-substituted derivatives with suitable co-crystals. For instance, iodo-BCP derivatives have been co-crystallized with 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield BCP products .


Molecular Structure Analysis

BCP’s molecular structure consists of a bicyclo[1.1.1]pentane scaffold . X-ray analysis reveals the presence of several non-covalent interactions, including I···I, I···N, N H···O, C H···O, and H C···H C contacts. The preference for halogen bonding (I···I or I···N) depends on electronic nature and the angle between bridgehead substituents. Co-crystals exhibit variations in trans-annular distances and interaction strengths .


Chemical Reactions Analysis

BCP derivatives engage in various chemical reactions, including halogen bonding, hydrogen bonding, and π···π stacking. The nature of substituents significantly influences the type of interactions observed. Computational analysis (Hirshfeld analysis, 2D fingerprint plots, DFT) provides insights into these interactions .


Physical And Chemical Properties Analysis

BCP exhibits unique properties due to its rigid bicyclic structure. These properties impact solubility, stability, and crystal packing. Further studies are needed to explore its behavior under different conditions .

Mechanism of Action

BCP’s mechanism of action is multifaceted. It serves as a bioisosteric replacement for para-disubstituted benzene rings, affecting drug binding, stability, and pharmacokinetics. Understanding its interactions aids in designing BCP analogs for drug development .

properties

IUPAC Name

1-iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I/c1-10(2)11-5-3-4-6-12(11)13-7-14(15,8-13)9-13/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJVGAQRWHDRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.